molecular formula C8H10INO B2447894 3-(Dimethylamino)-4-iodophenol CAS No. 1243344-64-0

3-(Dimethylamino)-4-iodophenol

Cat. No. B2447894
CAS RN: 1243344-64-0
M. Wt: 263.078
InChI Key: VUYOYKYVVWZVMQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-iodophenol is a compound that contains a phenol group, an iodine atom, and a dimethylamino group. Phenols are aromatic compounds that contain a hydroxyl group directly bonded to a carbon atom in the aromatic ring . The dimethylamino group is a functional group consisting of a nitrogen atom attached to two methyl groups and one other carbon-containing group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions. For instance, a compound called (E)-3-(3-(4-(Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One was synthesized by the condensation of 3-acetyl-4-hydroxycoumarin with 4-N,N-dimethylaminobenzaldehyde in the presence of piperidine in ethanol .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a compound called p-(dimethylamino)azobenzene was analyzed using density functional theory (DFT) at the B3LYP level with 6-311G++ .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. For instance, the density, boiling point, and solubility of a compound called Dimethylaminopropylamine were determined experimentally .

Scientific Research Applications

Optical and Electronic Applications

A derivative, 4-(dimethylamino)benzaldehyde 4-nitrophenol (4DMAB4NP), has been developed, showcasing potential in opto-electronic applications. This compound, synthesized through a crystal engineering route, demonstrates promise in third-order nonlinear optical applications due to its crystalline structure and thermal behavior. The material's properties, including laser damage threshold and optical limiting behavior, have been characterized, indicating its suitability for various optical applications (Karthick et al., 2019).

Catalysis and Chemical Reactions

4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been utilized as a recyclable catalyst for acylation of alcohols and phenols. The reaction mechanism was explored, showcasing how this compound can effectively facilitate acylation under base-free conditions, potentially offering an efficient pathway for various chemical syntheses (Liu et al., 2014).

Photodynamic Therapy Applications

Another derivative, a novel 4-(N,N′-dimethylamino)phenyl substituted lutetium(III) acetate phthalocyanine and its water-soluble variant, has been synthesized and shown to exhibit excellent solubility in water, an essential factor for photodynamic therapy applications. The photophysical and photochemical properties, such as fluorescence quantum yield and singlet oxygen generation, were investigated, indicating these compounds' potential as effective photosensitizers in treating cancer (Al-Raqa et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For instance, hexazinone, a triazine herbicide, inhibits photosynthesis by binding to the D-1 quinone protein of the electron transport chain in photosystem II .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For instance, a compound called 3-(Dimethylamino)propionitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and harm if swallowed or in contact with skin .

properties

IUPAC Name

3-(dimethylamino)-4-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYOYKYVVWZVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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